molecular formula C14H10N2O B12540277 4-(4-Phenyl-1,3-oxazol-2-yl)pyridine CAS No. 835897-10-4

4-(4-Phenyl-1,3-oxazol-2-yl)pyridine

Cat. No.: B12540277
CAS No.: 835897-10-4
M. Wt: 222.24 g/mol
InChI Key: INGKOIYUGOOORA-UHFFFAOYSA-N
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Description

4-(4-Phenyl-1,3-oxazol-2-yl)pyridine is a heteroaromatic compound featuring a molecular architecture that combines oxazole, phenyl, and pyridine rings into a single conjugated system. This structural motif is of significant interest in medicinal chemistry and materials science research due to its electron-deficient properties and potential for π-π stacking interactions . The compound's core structure incorporates a 1,3-oxazole ring—a five-membered heterocycle containing oxygen and nitrogen atoms—substituted at the 4-position with a phenyl group and at the 2-position with a pyridyl moiety . This specific arrangement creates an extended conjugated system that may enhance binding affinity in biological systems and modify electronic properties for materials applications. Researchers value this compound particularly for its potential as a molecular scaffold in kinase inhibitor development , as a building block for fluorescent materials , and as a ligand in coordination chemistry. The oxazole ring system, present in this compound, is known to contribute to various pharmacological activities and materials properties, while the pyridine subunit offers coordination sites for metal complex formation . The structural similarity to other aryl-substituted heterocycles documented in scientific literature suggests potential applications in developing therapeutic agents, electronic materials, and chemical probes . The conjugated nature of the system may facilitate charge transfer processes, making it potentially useful in organic electronic devices or as a fluorescence tag in biochemical assays. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this compound using appropriate safety precautions and in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

835897-10-4

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-phenyl-2-pyridin-4-yl-1,3-oxazole

InChI

InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H

InChI Key

INGKOIYUGOOORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 4 Phenyl 1,3 Oxazol 2 Yl Pyridine

Classical Approaches to 1,3-Oxazole Ring Formation in the Context of the Chemical Compound

The formation of the 1,3-oxazole ring is a cornerstone of the synthesis of 4-(4-phenyl-1,3-oxazol-2-yl)pyridine. Several classical methods have been adapted for this purpose, each with its own set of advantages and limitations.

Condensation Reactions Utilizing α-Halo Ketones and Amides

One of the most established methods for constructing the oxazole (B20620) ring is the condensation reaction between an α-halo ketone and an amide. This approach, often referred to as the Bredereck reaction, is a versatile method for preparing 2,4-disubstituted oxazoles. ijpsonline.comresearchgate.net In the context of synthesizing this compound, this would typically involve the reaction of an α-halo ketone bearing a phenyl group with isonicotinamide (B137802).

The general mechanism involves the initial N-alkylation of the amide by the α-halo ketone, followed by cyclization and dehydration to form the oxazole ring. A key intermediate in this process is an α-acylamino ketone, which then undergoes cyclodehydration. youtube.com Various reagents and conditions can be employed to facilitate this transformation. For instance, the use of a base like potassium carbonate (K2CO3) in the presence of iodine has been shown to be effective. youtube.com

Recent advancements have focused on developing milder and more efficient conditions for this reaction. For example, metal-free protocols using visible-light photocatalysis have been reported for the synthesis of substituted oxazoles from α-bromoketones and benzylamines. organic-chemistry.org Another approach involves a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. organic-chemistry.org

Table 1: Examples of Reagents for Condensation of α-Halo Ketones and Amides

Reagent/CatalystReaction ConditionsReference
Iodine, K2CO3Milder reaction conditions youtube.com
[Ru(bpy)3]Cl2, K3PO4, CCl3BrVisible-light photocatalysis, room temperature organic-chemistry.org
CO2/Photoredox co-catalysisTransition-metal and peroxide-free organic-chemistry.org
Trifluoromethanesulfonic acid (TfOH)Brønsted acid-catalyzed cyclization of α-diazoketones with amides acs.orgnih.gov

Dehydration Reactions of α-Acylamino Ketones

The Robinson-Gabriel synthesis is a prominent method that relies on the intramolecular cyclodehydration of α-acylamino ketones to form the oxazole ring. wikipedia.orgpharmaguideline.comsynarchive.com This reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org The requisite α-acylamino ketone precursor can be synthesized through various methods, including the Dakin-West reaction. wikipedia.org

A variety of dehydrating agents can be used, such as sulfuric acid, phosphorus pentachloride, or phosphoryl chloride. pharmaguideline.com Modern modifications have introduced milder reagents to improve the efficiency and substrate tolerance of this reaction. For instance, a combination of triphenylphosphine (B44618) and iodine with triethylamine (B128534) has been successfully used for the cyclodehydration of β-keto amides. wikipedia.org Another effective reagent system is triphenylphosphine/hexachloroethane. acs.orgnih.gov

Solid-phase synthesis versions of the Robinson-Gabriel synthesis have also been developed, utilizing trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org Furthermore, one-pot procedures combining a Friedel-Crafts reaction with the Robinson-Gabriel synthesis have been reported, using a combination of aluminum chloride and trifluoromethanesulfonic acid. acs.org

Table 2: Cyclodehydrating Agents Used in Robinson-Gabriel Synthesis

Dehydrating AgentNotesReference
Sulfuric Acid (H2SO4)Classical reagent pharmaguideline.com
Phosphorus Pentachloride (PCl5)Classical reagent pharmaguideline.com
Phosphoryl Chloride (POCl3)Classical reagent pharmaguideline.com
Triphenylphosphine/Iodine/TriethylamineMilder conditions wikipedia.org
Triphenylphosphine/HexachloroethaneEffective for α-acylamino aldehydes/ketones acs.orgnih.gov
Trifluoroacetic AnhydrideUsed in solid-phase synthesis wikipedia.org
Trifluoromethanesulfonic AcidUsed in one-pot Friedel-Crafts/Robinson-Gabriel synthesis acs.org

Cycloaddition Reactions Leading to Oxazole Rings (e.g., [3+2] cycloaddition)

[3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions, provide another powerful route to the oxazole core. nih.govwikipedia.org This method involves the reaction of a 1,3-dipole with a dipolarophile. For oxazole synthesis, this could involve the reaction of a nitrile ylide with an aldehyde or a ketone. However, more commonly, variations of this reaction are employed.

For instance, the reaction of arynes with oxazoles can lead to substituted polycyclic ethers through a cycloaddition-cycloreversion sequence. researchgate.net Another example is the reaction of münchnones (mesoionic oxazolium-5-olates) with arynes, which proceeds via a [3+2] cycloaddition followed by a [4+2] cycloreversion to initially form isoindoles. researchgate.net

Photolysis-induced [3+2] cycloadditions have also been explored. For example, the reaction of substituted oxazoles with nitrosobenzene (B162901) can yield 2,5-dihydro-1,2,4-oxadiazoles through a formal [3+2] cycloaddition. researchgate.net While not a direct synthesis of the target compound's oxazole ring, these cycloaddition strategies highlight the versatility of this approach in heterocyclic chemistry and can be adapted for the synthesis of complex oxazole-containing molecules.

Directed Synthesis of the Pyridine (B92270) Moiety in this compound

The synthesis of the pyridine ring can be approached in two main ways: by starting with a pre-functionalized pyridine ring and building the oxazole onto it, or by forming the pyridine ring on a molecule that already contains the phenyl-oxazole fragment.

Pre-functionalization Strategies for Pyridine Ring Introduction

This strategy involves using a pyridine derivative that already possesses the necessary functional groups for the subsequent oxazole ring formation. A common starting material is isonicotinic acid or its derivatives. For example, isonicotinic acid hydrazide can be reacted with triethyl orthoacetate or triethylorthobenzoate to form a 1,3,4-oxadiazole (B1194373) ring attached to the pyridine at the 4-position. nih.gov While this is a different heterocycle, it demonstrates the principle of using a pre-functionalized pyridine.

Post-functionalization Strategies for Pyridine Ring Introduction (e.g., cross-coupling)

Cross-coupling reactions are a powerful tool for this purpose. For instance, a Suzuki-Miyaura cross-coupling reaction can be used to form a C-C bond between a pyridine boronic acid or boronate ester and an aryl halide or triflate. nih.gov In the context of this compound, one could couple a 4-pyridylboronic acid with a 2-halo-4-phenyloxazole. Conversely, a 4-halopyridine could be coupled with a (4-phenyl-1,3-oxazol-2-yl)boronic acid derivative. Palladium catalysts are commonly employed for these transformations. organic-chemistry.org

Other modern methods for pyridine synthesis include cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and oxidation. nih.gov Formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes or ketones also provide a route to substituted pyridines. acs.org These advanced methods offer modular and efficient ways to construct the pyridine ring with a high degree of control over the substitution pattern. nih.govnih.govrsc.org

Strategic Incorporation of the Phenyl Group

Introducing the phenyl substituent onto a pre-formed heterocyclic scaffold is a common strategy that leverages powerful carbon-carbon bond-forming reactions. This approach is particularly valuable when the required precursors are more readily accessible.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forging aryl-aryl bonds. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, and the Stille coupling, which uses an organotin reagent, are particularly prominent. researchgate.netacs.org

A plausible Suzuki coupling approach to this compound would involve the synthesis of a 4-halo-2-(pyridin-4-yl)oxazole intermediate. This intermediate could then be coupled with phenylboronic acid. The Suzuki reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex heterocyclic systems. mdpi.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halo-oxazole, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the final product. nih.gov

Similarly, the Stille coupling could be employed, reacting the same 4-halo-oxazole intermediate with an organostannane like tributyl(phenyl)stannane. While effective, the toxicity of organotin compounds often makes the Suzuki reaction a more favorable choice. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTypical Temp.
Pd(PPh₃)₄(PPh₃)Na₂CO₃ or K₂CO₃DME/H₂O or Toluene/H₂O80-110 °C
Pd(dppf)Cl₂dppfK₂CO₃ or Cs₂CO₃Dioxane or DMF80-100 °C
Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene or DioxaneRoom Temp. to 100 °C

Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling, as it avoids the need to pre-functionalize the substrate with a halide or organometallic group. organic-chemistry.org In the context of oxazoles, C-H bonds at the C2 and C5 positions are generally more acidic and sterically accessible, making them the preferred sites for direct arylation. beilstein-journals.org

A strategy to form the target molecule could involve the direct C4-arylation of a 2-(pyridin-4-yl)oxazole (B1308830) precursor. However, achieving regioselectivity at the C4 position is a significant challenge, as palladium catalysts typically favor the C2 or C5 positions. organic-chemistry.orgbeilstein-journals.org Controlling this selectivity often requires specific directing groups or finely tuned ligand and catalyst systems that are not yet broadly established for C4-functionalization of simple oxazoles.

An alternative direct arylation route would be to start with 4-phenyloxazole (B1581195) and introduce the pyridine ring at the C2 position. The C2-H bond of an oxazole is the most acidic, making it the most likely site for functionalization in the absence of other directing effects. beilstein-journals.orgacs.org Palladium catalysts, such as Pd(PPh₃)₄ with a suitable base, have been shown to effectively catalyze the arylation at the C2 position of oxazoles with aryl bromides. organic-chemistry.org Therefore, reacting 4-phenyloxazole with 4-bromopyridine (B75155) under these conditions presents a viable, albeit challenging, pathway.

Chemo- and Regioselectivity Challenges in the Synthesis of this compound

The primary challenge in any synthesis of this molecule is achieving the correct 2,4-substitution pattern while avoiding the formation of isomers.

Regioisomers: The most likely isomeric byproduct would be 2-phenyl-4-(pyridin-4-yl)oxazole . In classical syntheses, this is controlled by the choice of reactants. For example, reacting benzamide (B126) with α-bromo-4-acetylpyridine would yield the undesired isomer. Therefore, the correct pairing of isonicotinamide with 2-bromo-1-phenylethanone is crucial.

Positional Isomers: In functionalization approaches like direct arylation on an unsubstituted oxazole, a mixture of 2-, 5-, and potentially 4-substituted products could arise. The inherent electronic properties of the oxazole ring dictate that the C2 proton is the most acidic, followed by C5, making these the primary sites of metallation and subsequent functionalization. beilstein-journals.org Directing a new substituent to the C4 position is therefore non-trivial and represents a key regiochemical hurdle.

Chemoselectivity: In cross-coupling reactions, the presence of multiple reactive sites on the heterocyclic precursors can lead to undesired side reactions. For instance, if the pyridine ring itself contains a halide, competitive coupling could occur. Similarly, the nitrogen atoms in both the pyridine and oxazole rings can act as ligands for the metal catalyst, potentially inhibiting or altering the catalytic cycle. Careful selection of a catalyst system that is not easily poisoned is essential. acs.org

Green Chemistry Principles Applied to the Synthesis of this compound

Adopting green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Performing reactions without a solvent minimizes the environmental impact associated with solvent production, purification, and disposal. For oxazole synthesis, solvent-free conditions are often achieved by heating the neat reactants, sometimes with the aid of microwave irradiation to accelerate the reaction. researchgate.net A plausible solvent-free approach for the target molecule would involve the condensation of isonicotinamide and 2-bromo-1-phenylethanone on a solid support or simply by heating the mixture, potentially leading to a cleaner reaction profile and simpler product isolation.

Moving away from transition metals, especially toxic or expensive ones, is a core goal of green chemistry. Several metal-free methods for oxazole synthesis have been developed.

Iodine-Catalyzed Reactions: Molecular iodine can act as a mild Lewis acid catalyst for various organic transformations. It has been used to promote the cyclization of β-acylamino ketones to form oxazoles, offering a metal-free alternative. organic-chemistry.org

Brønsted Acid Catalysis: Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have been shown to effectively catalyze the synthesis of 2,4-disubstituted oxazoles. nih.govacs.org A particularly elegant approach involves the reaction of an α-diazoketone with an amide. For the target compound, this would involve reacting diazoacetophenone (B1606541) with isonicotinamide in the presence of a catalytic amount of TfOH. This method is characterized by mild conditions, high functional group tolerance, and avoidance of metal catalysts. acs.org

Organocatalysis: While less common for this specific transformation, organocatalysis represents a burgeoning field in green chemistry. researchgate.net The development of organocatalysts that can facilitate the key bond-forming steps in oxazole synthesis from simple precursors remains an active area of research.

Flow Chemistry and Continuous Processing for Scalable Synthesis of the Chemical Compound

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, enhanced heat and mass transfer, and greater scalability. While specific studies on the flow synthesis of this compound are not extensively documented, general methods for the synthesis of substituted oxazoles in flow are well-established and can be adapted for this target molecule.

One prominent approach involves the rapid synthesis of 4,5-disubstituted oxazoles using a fully automated multipurpose mesofluidic flow reactor. durham.ac.ukacs.org This system facilitates the reaction of an acid chloride with an isocyanoacetate, followed by a base-catalyzed intramolecular cyclization. For the synthesis of a compound analogous to this compound, isonicotinoyl chloride could be reacted with a suitable isocyanoacetate derivative. The reaction stream is then passed through a packed cartridge of a solid-supported base, such as polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), to induce cyclization and yield the desired oxazole. durham.ac.ukacs.org This automated platform allows for rapid screening of reaction parameters and can be scaled to produce gram quantities of the final product. durham.ac.ukacs.org

Another relevant flow chemistry technique is the oxidation of oxazolines to oxazoles. rsc.org This two-step process would first involve the synthesis of the corresponding 2-pyridyl-4-phenyl-oxazoline, which is then oxidized in a continuous flow system. A solution of the oxazoline (B21484) is passed through a heated column packed with an oxidizing agent, such as manganese dioxide (MnO2), to afford the oxazole. rsc.org This method has been shown to be compatible with pyridyl-substituted oxazolines, achieving good yields. rsc.org

The table below summarizes representative examples of oxazole synthesis using flow chemistry, which could be adapted for the synthesis of this compound.

ReactantsFlow System ConditionsProductYield (%)Reference
3-Nitrobenzoyl chloride, Ethyl isocyanoacetateAcetonitrile, 0.2 mL/min flow rate, PS-BEMP packed columnEthyl 2-(3-nitrophenyl)-5-phenyloxazole-4-carboxylate95 durham.ac.ukacs.org
2-Phenyl-4,5-dihydrooxazoleDME, 60 °C, MnO2 packed column2-Phenyloxazole65 rsc.org
2-(Pyridin-2-yl)-4,5-dihydrooxazoleDME, 60 °C, MnO2 packed column2-(Pyridin-2-yl)oxazole65 rsc.org

Novel Synthetic Routes and Methodological Advancements for the Chemical Compound

Recent advancements in organic synthesis have introduced several novel methods for the construction of the oxazole ring, which could provide alternative and potentially more efficient routes to this compound.

Van Leusen Oxazole Synthesis: The van Leusen reaction is a powerful tool for forming oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov For the synthesis of this compound, a potential route would involve the reaction of a derivative of 4-phenylacetaldehyde with a pyridine-based isocyanide, or more commonly, the reaction of 4-pyridinecarboxaldehyde (B46228) with phenyl-substituted TosMIC. The reaction is typically carried out in the presence of a base like potassium carbonate in a protic solvent such as methanol. nih.gov This method is known for its operational simplicity and tolerance of various functional groups. nih.gov

Cyclization of α-Diazoketones with Amides: A recently developed method involves the Brønsted acid- or metal-catalyzed cyclization of α-diazoketones with amides. nih.govresearchgate.netijpsonline.com To synthesize this compound, an α-diazoketone derived from acetophenone (B1666503) could be reacted with isonicotinamide in the presence of a catalyst like copper(II) triflate or a Brønsted acid. nih.govijpsonline.com This approach offers high regioselectivity and good to excellent yields under mild conditions. nih.govresearchgate.net

Direct Synthesis from Carboxylic Acids: A highly efficient method for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been developed. acs.org This process utilizes a triflylpyridinium reagent to activate the carboxylic acid in situ, which then reacts with an isocyanide. This approach avoids the need to pre-form an acid chloride. For the target compound, this would involve the reaction of isonicotinic acid with a phenyl-substituted isocyanide. The reaction shows broad substrate scope, including heteroaromatic carboxylic acids. acs.org

The following table presents data from recent studies on novel oxazole syntheses, illustrating the potential conditions and yields for analogous compounds.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Pyridine-2,6-dicarbaldehyde, TosMICK2CO3, Methanol2,6-Bis(oxazol-5-yl)pyridineHigh nih.gov
α-Diazoketone, BenzamideCu(OTf)2, 1,2-Dichloroethane, 80 °C2,4-Disubstituted oxazole87 ijpsonline.com
Benzoic acid, Ethyl 2-isocyanoacetateDMAP-Tf, DMAP, 40 °CEthyl 2,5-diphenyloxazole-4-carboxylate94 acs.org
N-Propargylbenzamide, Ethyl trifluoropyruvateZn(OTf)2, Dichloromethane, Room TempEthyl 2-(4-(1-hydroxy-2,2,2-trifluoroethyl)oxazol-2-yl)benzoate85 mdpi.com

Chemical Modifications, Derivatization, and Scaffold Exploration Based on 4 4 Phenyl 1,3 Oxazol 2 Yl Pyridine

Functionalization at the Pyridine (B92270) Nitrogen (N-Oxides, Quaternization) for Modulating Reactivity

The nitrogen atom of the pyridine ring is a key site for functionalization, which can significantly alter the reactivity of the entire molecule. The formation of N-oxides and quaternized salts are two common strategies to achieve this.

Pyridine N-oxides are versatile intermediates in organic synthesis. semanticscholar.org The N-O bond in pyridine N-oxides has a unique functionality, capable of acting as an electron donor and modulating the reactivity of the pyridine ring. arkat-usa.org The N-oxide is more nucleophilic and more electrophilic than the parent pyridine, and it possesses a higher dipole moment. scripps.edu Oxidation of the pyridine nitrogen in 4-(4-phenyl-1,3-oxazol-2-yl)pyridine would make the pyridine ring more susceptible to both electrophilic and nucleophilic attack. semanticscholar.orgscripps.edu For instance, the formation of an N-oxide facilitates the introduction of functional groups at the C2 and C4 positions of the pyridine ring. scripps.edu

The oxidation of pyridines to their corresponding N-oxides can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), or methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org The choice of reagent depends on the presence of other functional groups in the molecule.

Quaternization, the alkylation of the pyridine nitrogen, is another method to modify the electronic properties of the pyridine ring. This process introduces a positive charge on the nitrogen atom, which significantly increases the electron-withdrawing nature of the pyridine ring. This can influence the reactivity of the other rings in the molecule and can be a strategy to improve solubility or to introduce specific functionalities. The quaternization of N-heterocycles is a fundamental reaction, and various alkylating agents like alkyl halides or sulfates can be employed.

Substituent Effects on the Phenyl Ring for Electronic and Steric Modulations

Introducing substituents onto the phenyl ring of this compound is a common strategy to modulate the electronic and steric properties of the molecule. These changes can influence its chemical reactivity, photophysical properties, and biological activity.

Table 1: Examples of this compound Derivatives with Electron-Donating Groups This table is illustrative and based on general principles of organic chemistry, as specific data for the title compound is limited in the provided search results.

Substituent on Phenyl Ring Position Expected Effect
Methoxy (-OCH3) para Increases electron density, potentially enhancing reactivity towards electrophiles.
Methyl (-CH3) para Weakly increases electron density.

Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decreases the electron density of the phenyl ring. This deactivation makes the phenyl ring less susceptible to electrophilic attack but can facilitate nucleophilic aromatic substitution. For similar 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, the presence of EWGs like nitro and chloro groups was found to increase the yield of the final product, albeit with longer reaction times. nih.gov In the synthesis of pyrazolo[3,4-b]pyridine frameworks, phenyl rings containing electron-withdrawing groups such as acetate, trifluoromethyl, and halogens proceeded smoothly to give good product yields. nih.gov

Table 2: Examples of this compound Derivatives with Electron-Withdrawing Groups This table is illustrative and based on general principles of organic chemistry, as specific data for the title compound is limited in the provided search results.

Substituent on Phenyl Ring Position Expected Effect
Nitro (-NO2) para Strongly decreases electron density, deactivating the ring towards electrophiles.
Cyano (-CN) para Decreases electron density.

Halogenation of the phenyl ring introduces atoms like fluorine, chlorine, or bromine, which have dual electronic effects: they are electron-withdrawing through induction but can be weakly electron-donating through resonance. Halogenated derivatives are important for further functionalization, for example, through cross-coupling reactions. The synthesis of a 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine has been reported, demonstrating the feasibility of incorporating halogens onto the phenyl ring. nih.gov In a series of 2,5-disubstituted diphenyl-1,3,4-oxadiazoles, compounds with chloro and bromo substituents were synthesized, indicating that halogenation is a viable strategy for this class of compounds. nih.gov

Modifications to the Oxazole (B20620) Ring: Substituent Tolerance and Scope

The oxazole ring itself can be a target for modification, although it is generally less reactive than the pyridine or phenyl rings. The ease of substitution on the oxazole ring is typically C-2 > C-4 > C-5 for nucleophilic substitution. thepharmajournal.com Electrophilic substitution is rare and usually requires activation by electron-donating groups. thepharmajournal.com

The synthesis of oxazole derivatives is a well-established field, with methods like the van Leusen oxazole synthesis allowing for the preparation of a variety of substituted oxazoles. nih.gov The scope of substituents that can be tolerated on the oxazole ring is broad, including alkyl, aryl, and heterocyclic groups. nih.govnih.gov

The C-5 position of the oxazole ring is a site where substituents can be introduced to modulate the properties of the molecule. The van Leusen reaction, for instance, is a powerful tool for the synthesis of C-5 substituted oxazoles. nih.gov Research on related oxazole-containing compounds has shown that various substituents can be tolerated at this position. For example, in the synthesis of pyrazolo[3,4-b]pyridines, various heterocyclic aldehydes, including those derived from furan, thiophene, and pyridine, were successfully used, demonstrating the tolerance for different aromatic systems that could be analogous to a C-5 substituent. nih.gov

Table 3: Potential Substituents at the C-5 Position of the Oxazole Ring This table is illustrative and based on the general scope of oxazole synthesis.

Substituent at C-5 Method of Introduction (Example)
Alkyl groups From corresponding aldehydes in oxazole synthesis.
Aryl groups From corresponding aryl aldehydes in oxazole synthesis.

Deuteration or Isotopic Labeling Studies

The incorporation of isotopes, such as deuterium (B1214612) (²H) or fluorine-18 (B77423) ([¹⁸F]), into a molecular scaffold is a critical strategy in pharmaceutical research. Deuteration can modify a compound's metabolic profile by strengthening C-H bonds, potentially leading to improved pharmacokinetic properties. Meanwhile, the introduction of positron-emitting isotopes like ¹⁸F is fundamental for the development of radiotracers for Positron Emission Tomography (PET) imaging.

While specific studies detailing the deuteration or isotopic labeling of this compound were not prominently found in the surveyed literature, the principles of such modifications are widely applied to heterocyclic compounds. For instance, research into other nitrogen-containing heterocycles, like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) derivatives, has explored their potential as prosthetic groups for [¹⁸F] radiolabeling of biomolecules. mdpi.com This process involves synthesizing a fluorinated version of the heterocyclic core for subsequent conjugation to proteins or peptides. mdpi.com A similar approach could theoretically be applied to the this compound scaffold, where a fluorine-18 atom is incorporated onto the phenyl or pyridine ring to create a novel PET imaging agent. The primary challenge in such an endeavor lies in developing synthetic routes that are efficient and compatible with the short half-life of the isotope.

Hybrid Molecule Design Incorporating the this compound Core

Hybrid molecule design involves covalently linking two or more distinct pharmacophores to create a single molecular entity with potentially synergistic or multi-target activity. The this compound scaffold serves as a versatile building block for such designs.

The choice of a linker is crucial in hybrid molecule design, as it influences the spacing, orientation, and physicochemical properties of the final conjugate. Various strategies can be employed to connect the this compound core to other molecular fragments.

Acylhydrazone Linkages: This strategy is common in the synthesis of heterocyclic hybrids. For example, a novel series of 1,3,4-oxadiazole derivatives bearing a pyridine moiety were linked to other chemical groups via an acylhydrazone bridge. nih.gov This linkage is formed by the condensation of a hydrazide with an aldehyde or ketone, offering a robust and synthetically accessible connection.

Ether Linkages: Ether bonds provide a stable and relatively flexible connection between molecular scaffolds. In the development of bis(heterocycles), ether linkages have been successfully used to connect two heterocyclic rings, resulting in compounds with significant biological activity. researchgate.net

Direct C-C or C-N Bonds: Advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allow for the direct formation of carbon-carbon or carbon-nitrogen bonds. These methods enable the direct attachment of other aryl, heteroaryl, or amine-containing scaffolds to the phenyl or pyridine rings of the core structure, offering a rigid and direct connection. For example, the Heck reaction has been used to introduce a carboxylic acid moiety onto a pyridine framework in the synthesis of oxazolo[4,5-b]pyridine (B1248351) derivatives. clockss.org

Integrating the this compound core into multi-scaffold architectures has led to the development of molecules with diverse functionalities. By combining this core with other known functional units, researchers can create complex molecules with enhanced or novel properties.

One notable example involves the creation of bipolar ligands for potential use in organic light-emitting diodes (OLEDs). researchgate.net In one such molecule, a triphenylamine (B166846) unit was combined with a 1,3,4-oxadiazole moiety bearing both phenyl and pyridyl substituents. researchgate.net This architecture leverages the electron-donating properties of the triphenylamine and the electron-accepting nature of the oxadiazole-pyridine system. Similarly, fusing the pyridine ring of the core with other heterocyclic systems, such as pyran or pyrimidine, can generate novel fused-ring systems with potential applications in cancer therapy. nih.gov

Table 1: Examples of Multi-Scaffold Architectures Based on Phenyl-Heterocycle-Pyridine Cores
Core ScaffoldAttached Scaffold/MoietyResulting Architecture TypePotential ApplicationReference
Phenyl-oxadiazole-pyridineTriphenylamineBipolar LigandOLEDs researchgate.net
Phenyl-oxadiazole-dihydropyridineBenzamide (B126)/BenzenesulfonamideHybrid Bioactive CompoundAnti-inflammatory, Anti-cancer nih.gov
PyridinePyran, Pyrimidine, PyrazoleFused Heterocyclic SystemAnti-cancer nih.gov

Combinatorial Chemistry and Library Synthesis Approaches for this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, or "libraries," for screening and optimization. The this compound scaffold is well-suited for such approaches due to the availability of multiple reaction sites and diverse building blocks.

A typical combinatorial approach to generate analogues would involve systematically varying the substituents on the phenyl and pyridine rings. For instance, a library could be generated by reacting a set of substituted benzaldehydes with a set of substituted pyridinecarboxamides (or vice versa in the synthetic sequence) to explore the structure-activity relationship.

A practical example of this approach can be seen in the synthesis of related 1,3,4-oxadiazole libraries. Researchers have synthesized a library of fourteen novel N-[4-(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzenesulfonamides by reacting a common pyridinium (B92312) ylide intermediate with a variety of substituted acyl or sulfonyl chlorides. nih.gov Another study developed a method for the switchable synthesis of a diverse library of pyrazolo[3,4-b]pyridines by reacting various 5-aminopyrazoles with a range of alkynyl aldehydes, demonstrating excellent substrate scope and functional group tolerance. nih.gov These methodologies highlight how a core scaffold can be systematically elaborated to produce a family of analogues for further study.

Table 2: Hypothetical Combinatorial Library Generation for this compound Analogues
Core ScaffoldPoint of DiversificationExample Building Blocks (R group)Resulting Analogue
4-(4--Phenyl-1,3-oxazol-2-yl)pyridinePhenyl Ring (R¹)-H, -OCH₃, -F, -Cl, -CF₃, -NO₂Diverse library of substituted derivatives for screening
4-(4-Phenyl-1,3-oxazol-2-yl)--pyridinePyridine Ring (R²)-H, -CH₃, -Cl, -NH₂, -OH

Structure-Property Relationship (SPR) Studies Beyond Biological Activity (e.g., related to electronic structure, coordination)

Beyond its biological applications, the this compound scaffold possesses interesting physical and chemical properties derived from its unique electronic structure and potential for coordination chemistry.

The nitrogen atoms within the pyridine and oxazole rings act as Lewis basic sites, making the scaffold a candidate for coordination chemistry. These nitrogen atoms can act as hydrogen bond acceptors or as ligands for metal ions. The ability of pyridyl-oxazole and pyridyl-oxadiazole compounds to form coordination complexes and supramolecular structures is well-documented. For instance, a related compound, 4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide, forms a one-dimensional supramolecular tape through hydrogen bonding with isophthalic acid. nih.gov Furthermore, the bis(oxazolinyl)pyridine (Pybox) scaffold, a structural relative, is a renowned chiral ligand used extensively in asymmetric catalysis, demonstrating the powerful coordinating ability of the pyridyl-oxazoline framework. strem.comsigmaaldrich.com

Table 3: Structure-Property Relationships of the Phenyl-Oxazolyl-Pyridine Scaffold
Structural FeatureAssociated PropertyObservation / ExampleReference
Dihedral angles between ringsElectronic Conjugation / ConformationTwisted, non-planar geometry observed in crystal structures. nih.gov Near-planarity in some derivatives enhances π-conjugation. researchgate.net researchgate.netnih.gov
Extended π-systemPhotoluminescenceA related oxadiazole-pyridine derivative emits blue light under UV excitation. researchgate.net
Nitrogen atoms in pyridine and oxazole ringsCoordination Chemistry / Supramolecular AssemblyActs as H-bond acceptor in crystal packing; forms supramolecular tapes. nih.gov The related Pybox scaffold acts as a pincer ligand for metals. sigmaaldrich.com nih.govsigmaaldrich.com

Theoretical and Computational Investigations of 4 4 Phenyl 1,3 Oxazol 2 Yl Pyridine and Its Analogues

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. ajchem-a.com By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic distributions. nih.gov For complex heterocyclic systems like 4-(4-phenyl-1,3-oxazol-2-yl)pyridine, DFT methods such as B3LYP are commonly used with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. ajchem-a.com These calculations are typically performed for the molecule in a gaseous phase to understand its inherent properties without external influences. ajchem-a.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions and may exhibit higher polarizability. nih.gov For instance, in many organic compounds, a narrow energy gap is associated with intramolecular charge transfer (ICT) capabilities. dergipark.org.tr

In this compound, the HOMO is expected to be distributed over the electron-rich phenyl and oxazole (B20620) rings, while the LUMO would likely be centered on the electron-accepting pyridine (B92270) moiety. This distribution facilitates an ICT from the phenyl-oxazole portion to the pyridine ring upon electronic excitation. The calculated HOMO-LUMO gap for related oxadiazole derivatives has been used to assess their stability and potential for use in optical and electronic devices. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds Calculated by DFT

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Quercetin on GrapheneDFT/6-21G(d,p)-3.75522.58976.3449 chalcogen.ro
2-(1-Phenylethylideneamino)guanidineDFT/B3LYP/6-311+G(d,p)--- dergipark.org.tr
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideDFT/B3LYP/6-31G**--- nih.gov

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values on the electron density surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are attractive to nucleophiles. dergipark.org.tr Green and yellow areas represent regions with near-zero or slightly negative potential, respectively. dergipark.org.tr

For this compound, the MEP surface would be expected to show a significant negative potential (red or yellow) around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the oxazole ring, identifying them as the primary sites for electrophilic interaction or hydrogen bonding. ajchem-a.com Conversely, the hydrogen atoms of the phenyl and pyridine rings would likely exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net This type of analysis is crucial for designing molecules with specific interaction capabilities, such as sensors or drugs. nih.govresearchgate.net

The structure of this compound incorporates three rings—phenyl, oxazole, and pyridine—all of which are classified as aromatic. Aromaticity is conferred by a planar, cyclic arrangement of atoms with a delocalized system of 6 π-electrons. wikipedia.org This delocalization results in significant thermodynamic stability. Computational methods can quantify the degree of aromaticity through various indices, providing insight into the electronic nature of each ring within the molecule.

Tautomerism involves the migration of a proton, often between two nitrogen atoms, leading to structural isomers that can exist in equilibrium. This phenomenon is well-known in five-membered heterocycles like imidazole (B134444), which exists in two equivalent tautomeric forms. wikipedia.org However, for the 1,3-oxazole ring in the target compound, tautomerism is not a significant consideration as there is no mobile proton on the heterocyclic ring to participate in such an equilibrium, unlike in imidazole where a proton is bound to a nitrogen atom. wikipedia.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl ring to the oxazole ring and the oxazole ring to the pyridine ring. The dihedral (or torsional) angles describing these rotations dictate the molecule's planarity. In similar multi-ring systems, significant twists are often observed between the planes of adjacent aromatic rings. nih.gov For example, in one crystal structure of a related compound, the dihedral angle between a phenyl ring and an adjacent group was found to be 29.26°. nih.gov In another case, the dihedral angles between an isoxazole (B147169) ring and adjacent phenyl and pyridine rings were 35.72° and 30.00°, respectively. nih.gov

Computational studies on biphenyls and substituted biphenyls show that the energy barrier to rotation around the inter-ring bond is relatively low, often less than 3.28 kcal/mol for simple biphenyl, allowing for free intramolecular rotation. researchgate.net However, these barriers can be influenced by steric hindrance from substituents near the linkage. researchgate.netsemanticscholar.org For this compound, DFT calculations could determine the preferred torsional angles and the energy barriers for rotation, revealing whether the molecule favors a planar or a twisted conformation. Studies on similar molecules have shown that non-planar, twisted conformations are common. nih.govresearchgate.net

Table 2: Representative Dihedral Angles in Related Phenyl-Heterocycle Systems

CompoundRings InvolvedDihedral Angle (°)Source
5-(4-Fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amineIsoxazole - 4-Fluoro-phenyl35.72 nih.gov
5-(4-Fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amineIsoxazole - Pyridine30.00 nih.gov
5-(4-Fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine4-Fluoro-phenyl - Pyridine45.85 nih.gov
N'-[(2Z)-4-Oxo-4-phenyl-but-2-en-2-yl]pyridine-4-carbohydrazideBenzene (B151609) - But-2-enal group29.26 nih.gov
N'-[(2Z)-4-Oxo-4-phenyl-but-2-en-2-yl]pyridine-4-carbohydrazidePyridine - Amide group24.79 nih.gov

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations and DFT calculations incorporating a solvation model, such as the Polarizable Continuum Model (PCM), can be used to study these effects. nih.gov For a polar molecule like this compound, a polar solvent would likely stabilize conformations that have a larger dipole moment. MD simulations can track the dynamic changes in torsional angles over time in an explicit solvent environment, providing a more realistic picture of the molecule's conformational preferences in solution. nih.gov Such studies are crucial for understanding how the molecule behaves in a biological medium or as a material in solution-based applications.

Reaction Mechanism Predictions and Transition State Analysis Involving this compound

Understanding the reactivity of this compound is crucial for its application in synthesis and materials science. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction pathways and identifying the transition states of chemical reactions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. For this compound, there are two primary aromatic systems susceptible to electrophilic attack: the phenyl ring and the pyridine ring. The regioselectivity of such reactions can be predicted by analyzing the electron density distribution and the stability of the corresponding intermediates, often called sigma-complexes or Wheland intermediates.

Computational tools like RegioSQM, which calculates proton affinities, can predict the most likely sites for electrophilic attack. nih.govd-nb.inforsc.org Generally, positions with higher electron density are more susceptible to attack by electrophiles. In the case of this compound, the phenyl ring is generally more activated towards EAS than the electron-deficient pyridine ring. Within the phenyl ring, the ortho and para positions relative to the oxazole substituent are expected to be the most reactive, a prediction that can be quantified through computational analysis of the activation energies for the formation of the different possible sigma-complexes. Advanced computational models can further refine these predictions by considering the specific electrophile and reaction conditions. researchgate.netchemrxiv.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Aromatic RingPosition of SubstitutionPredicted Relative ReactivityComputational Method
PhenylparaHighFrontier Molecular Orbital (FMO) Theory, Electrostatic Potential (ESP) Maps
PhenylorthoModerateFMO Theory, ESP Maps
PhenylmetaLowFMO Theory, ESP Maps
PyridineC-3, C-5Very LowFMO Theory, ESP Maps
PyridineC-2, C-6Extremely LowFMO Theory, ESP Maps

This table represents a generalized prediction based on established principles of electrophilic aromatic substitution. Specific computational studies on this compound are needed for precise quantitative data.

Nucleophilic Addition Reactions

The pyridine ring in this compound, being electron-deficient, is susceptible to nucleophilic attack. Hard nucleophiles typically add to the positions ortho and para to the nitrogen atom (C2, C4, and C6). quimicaorganica.org The presence of the bulky 4-phenyl-1,3-oxazol-2-yl substituent at the 4-position would sterically hinder attack at this position, making the C2 and C6 positions the most likely sites for nucleophilic addition.

Transition state analysis for these reactions would involve locating the saddle point on the potential energy surface corresponding to the addition of a nucleophile. The calculated activation energy barrier would provide a quantitative measure of the reaction's feasibility. The stability of the resulting anionic intermediate also plays a crucial role in determining the reaction outcome.

Computational Design of Novel Derivatives of this compound

Computational methods enable the rational design of new molecules with tailored properties, bypassing the need for extensive and often costly trial-and-error synthesis.

Virtual Screening for Specific Interactions (Non-biological)

Virtual screening is a powerful technique to identify promising candidates from a large library of virtual compounds. For non-biological applications, this can be used to find derivatives of this compound with enhanced affinity for specific targets, such as metal ions. This is particularly relevant given that pyridine-containing ligands are widely used in coordination chemistry. nih.govresearchgate.net

A virtual library of derivatives could be generated by introducing various substituents onto the phenyl and pyridine rings. Molecular docking simulations could then be employed to predict the binding modes and affinities of these derivatives with a target metal ion. This process filters down the vast chemical space to a manageable number of high-potential candidates for synthesis and experimental validation. For instance, furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives have been virtually screened for their inhibitory potential against certain enzymes, demonstrating the utility of this approach. nih.gov

Predictive Modeling for Non-biological Performance (e.g., coordination ability)

Beyond simple binding affinity, computational models can predict more complex performance metrics. For instance, the coordination ability of this compound derivatives can be modeled by calculating properties such as their chelation energy with various metal ions. DFT calculations can provide insights into the electronic structure of the resulting metal complexes, predicting their stability, geometry, and electronic properties, which are crucial for applications in catalysis and materials science. The coordination chemistry of related polypyridyl ligands has been extensively studied, providing a basis for such predictive modeling. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Applied to Non-Biological Activities (e.g., catalytic activity, sensing response)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity. While traditionally used in drug discovery, QSAR can also be applied to non-biological activities.

Similarly, for sensing applications, a QSAR model could predict the fluorescence response of a series of derivatives upon binding to a specific analyte, such as a metal cation. nih.govmdpi.com By correlating structural features with the observed change in fluorescence intensity or wavelength, the model can guide the design of more sensitive and selective fluorescent sensors.

Advanced Spectroscopic and Mechanistic Studies on 4 4 Phenyl 1,3 Oxazol 2 Yl Pyridine

Advanced NMR Spectroscopic Investigations for Elucidating Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Advanced NMR methods extend this capability to probe complex three-dimensional structures, molecular dynamics, and non-covalent interactions in solution.

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and confirming the connectivity of the molecular framework. For a molecule with multiple aromatic rings like 4-(4-phenyl-1,3-oxazol-2-yl)pyridine, these techniques are essential to differentiate between the protons and carbons on the phenyl, oxazole (B20620), and pyridine (B92270) moieties.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For the target molecule, COSY would establish the connectivity within the phenyl ring (between ortho, meta, and para protons) and within the pyridine ring (between protons at the α and β positions relative to the nitrogen).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to (¹J coupling). This is the primary method for assigning the carbon signals of the molecule by linking them to their already-assigned proton partners.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY ¹H – ¹HPyridine H-α ↔ Pyridine H-βConnectivity within the pyridine ring
Phenyl H-ortho ↔ Phenyl H-metaConnectivity within the phenyl ring
HMQC/HSQC ¹H – ¹³C (¹J)Pyridine H-α ↔ Pyridine C-αDirect C-H assignments for all protonated carbons
Phenyl H ↔ Phenyl C
Oxazole H-5 ↔ Oxazole C-5
HMBC ¹H – ¹³C (ⁿJ)Pyridine H-α ↔ Oxazole C-2Confirms the connection between the pyridine and oxazole rings
Phenyl H-ortho ↔ Oxazole C-4Confirms the connection between the phenyl and oxazole rings
Oxazole H-5 ↔ Phenyl C-ipsoConfirms the connection between the phenyl and oxazole rings
Oxazole H-5 ↔ Oxazole C-4Intra-ring connectivity

This table is a representation of expected correlations based on general principles of 2D NMR techniques.

NMR relaxation studies measure the rates at which nuclear spins return to thermal equilibrium after being perturbed by a radiofrequency pulse. The spin-lattice relaxation time (T₁) and the spin-spin relaxation time (T₂) are sensitive to the molecular motions occurring on a timescale from picoseconds to nanoseconds.

For this compound, measuring T₁ and T₂ values for individual ¹³C nuclei can provide detailed insights into the molecule's dynamics in solution.

T₁ (Spin-Lattice Relaxation): This parameter is influenced by the rapid tumbling of the molecule. Differences in T₁ values across the carbon skeleton can reveal anisotropic motion. For example, it is expected that the phenyl and pyridine rings may exhibit some degree of internal rotation relative to the central oxazole core. T₁ measurements could quantify the rate of this rotation.

T₂ (Spin-Spin Relaxation): T₂ is sensitive to slower molecular motions. These studies could be used to investigate phenomena such as aggregation or the formation of transient complexes in solution.

These studies are particularly valuable for understanding how the molecule behaves in different solvent environments and how its flexibility might influence its electronic properties or ability to interact with other molecules.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. Since the diffusion coefficient is related to the size and shape of a molecule, DOSY can be used to study supramolecular interactions, such as aggregation, dimerization, or host-guest complex formation.

For this compound, the planar, aromatic nature of the molecule suggests a propensity for π-π stacking interactions, which could lead to self-assembly or aggregation at higher concentrations. A DOSY experiment would reveal this phenomenon by showing a decrease in the measured diffusion coefficient as aggregation occurs, indicating the formation of larger entities in solution. This technique could provide valuable information on the non-covalent forces that govern the molecule's behavior in the condensed phase.

Detailed Vibrational Spectroscopic Analysis (Raman, FT-IR) for Functional Group Signatures and Vibrational Modes

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. Each functional group has a characteristic set of vibrational modes, making these techniques excellent for structural confirmation and for studying subtle changes in bonding and conformation. The combination of both FT-IR and Raman is particularly powerful due to their different selection rules.

For this compound, the spectra would be dominated by vibrations from the three constituent rings. Key expected vibrational modes include:

Pyridine Ring Vibrations: C-H stretching above 3000 cm⁻¹, and characteristic ring stretching modes (C=C and C=N) in the 1600-1400 cm⁻¹ region.

Phenyl Ring Vibrations: C-H stretching modes around 3060 cm⁻¹ and ring C=C stretching modes typically found near 1600, 1580, and 1500 cm⁻¹.

Oxazole Ring Vibrations: The C=N stretching of the oxazole ring is expected around 1615-1575 cm⁻¹, while the C-O-C stretching vibrations would appear in the 1250-1020 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentRing System
~3100 - 3000Aromatic C-H StretchingPhenyl, Pyridine
~1610C=N StretchingOxazole, Pyridine
~1600, 1580, 1500C=C Ring StretchingPhenyl, Pyridine
~1450Ring Stretching/DeformationAll rings
~1250C-O-C Asymmetric StretchOxazole
~1070C-O-C Symmetric StretchOxazole
~1000Ring Breathing ModePhenyl, Pyridine
~830C-H Out-of-plane Bending (para-disubstituted pattern)Pyridine
~760, 690C-H Out-of-plane Bending (monosubstituted pattern)Phenyl

This table is a representation of expected frequencies based on data from analogous compounds.

Resonance Raman (RR) spectroscopy is a specialized technique where the wavelength of the excitation laser is tuned to match an electronic absorption band of a molecule (i.e., a chromophore). This results in a selective and dramatic enhancement of the vibrational modes that are coupled to that specific electronic transition.

The conjugated π-system of this compound constitutes a chromophore with expected π-π* electronic transitions in the UV region. By exciting the molecule with a laser wavelength within this absorption band, an RR spectrum can be obtained. The enhanced Raman bands would correspond specifically to vibrations of the atoms involved in the chromophore. This would likely include the stretching modes of the C=C and C=N bonds within the conjugated framework of all three rings. RR spectroscopy could therefore be used to precisely map the atoms involved in the molecule's frontier orbitals (HOMO and LUMO) and provide detailed information about the nature of its electronic excited states.

Attenuated Total Reflectance (ATR) is an accessory for FT-IR spectroscopy that enables the analysis of surfaces and thin films with minimal sample preparation. The technique involves pressing a sample against a high-refractive-index crystal. An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample at the point of contact.

This method would be ideal for studying the behavior of this compound when adsorbed onto a surface, such as a metal oxide catalyst or a semiconductor material. By comparing the ATR-FT-IR spectrum of the surface-adsorbed molecule to its bulk spectrum, one can deduce its orientation and binding mechanism. For example, a shift in the vibrational frequencies of the pyridine ring could indicate a coordinate bond between the pyridine nitrogen and acidic sites on the surface. Similarly, changes in the phenyl and oxazole bands could reveal how the molecule orients itself on the substrate, providing critical information for applications in materials science and heterogeneous catalysis.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

The fluorescence emission of such molecules often displays a large Stokes shift, indicating a significant change in geometry and electronic distribution between the ground and excited states. The emission properties are highly sensitive to the molecular environment. The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels, leading to shifts in the absorption and emission maxima. researchgate.net For instance, in related oxadiazole-based molecules, the emission is often characterized by a bright blue-green luminescence under UV excitation, suggesting potential applications in light-emitting technologies. researchgate.net The fluorescence behavior is indicative of a strong charge-transfer character in the excited state. researchgate.net

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy provides critical insights into the dynamic processes that occur following photoexcitation. For conjugated molecules like this compound, the excited state dynamics can be complex, involving intramolecular rotations and solvent relaxation. In analogous donor-acceptor systems, time-dependent spectra reveal that an initial photoexcitation is often followed by rapid processes such as internal charge transfer and geometric relaxation (e.g., planarization of aromatic rings). rsc.org These processes occur on the picosecond timescale. rsc.org

The fluorescence lifetime is a key parameter derived from these studies. In related compounds, fluorescence decays are often fitted with multi-exponential components, indicating the presence of multiple relaxation pathways or different conformational states. nih.gov The environment, particularly solvent polarity, plays a crucial role; polar solvents can stabilize charge-transfer states, leading to longer fluorescence lifetimes but potentially lower quantum yields due to the activation of non-radiative decay channels. rsc.org Conversely, in a rigid environment like a polymer matrix, non-radiative processes can be slowed, enhancing the fluorescence quantum yield. rsc.org

Solvatochromic Studies and Polarity Probes

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a prominent feature of molecules with a significant difference in dipole moment between their ground and excited states. The D-π-A (donor-π-acceptor) structure inherent in many heterocyclic compounds makes them excellent candidates for solvatochromic studies. rsc.org The emission spectrum of such compounds often exhibits a bathochromic (red) shift as the solvent polarity increases, a phenomenon known as positive solvatochromism. rsc.orgresearchgate.net

This sensitivity to solvent polarity allows these molecules to be used as fluorescent probes. The Lippert-Mataga equation is often employed to correlate the Stokes shift with the solvent polarity function, providing a quantitative measure of the change in dipole moment upon excitation. researchgate.net In some complex heterocyclic systems, reversed solvatochromism has been observed, where different types of solute-solvent interactions in protic versus aprotic solvents lead to distinct photophysical responses. researchgate.net The significant solvatochromic shifts observed in related compounds suggest that this compound could also function as a sensitive probe for local environmental polarity. nih.gov

Table 1: Representative Solvatochromic Data for Related Heterocyclic Compounds This table is illustrative, based on data for analogous compounds to demonstrate the principle of solvatochromism.

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
Hexane1.88~350~400~3600
Toluene2.38~355~420~4600
THF7.52~360~450~5800
Acetonitrile36.64~365~490~7800
Methanol33.0~362~510~8900

Data is generalized from studies on various solvatochromic dyes like those in references researchgate.netrsc.orgnih.gov.

Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules are induced to emit strongly upon aggregation in a poor solvent or in the solid state. acs.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR). acs.orgnih.gov In dilute solutions, molecules with multiple phenyl or other aromatic rotors, such as the archetypal tetraphenylethylene (B103901) (TPE), can dissipate exciton (B1674681) energy through low-frequency rotational or vibrational motions, leading to non-radiative decay. acs.orgrsc.org

Upon aggregation, these intramolecular rotations are physically hindered, which blocks the non-radiative decay pathways and opens up the radiative channel, resulting in strong fluorescence. nih.gov Given that this compound possesses both phenyl and pyridyl rings capable of rotation, it is a potential candidate for exhibiting AIE characteristics. The propeller-like structure of many AIE-active molecules is a key feature that prevents strong π-π stacking in the aggregated state, which would otherwise lead to quenching. nih.gov Compounds that exhibit AIE are of great interest for applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

X-ray Crystallography and Single-Crystal Diffraction Studies for Solid-State Architectures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For molecules like this compound, single-crystal diffraction studies reveal crucial information about molecular conformation, packing, and intermolecular interactions. In closely related structures, such as derivatives of 5-phenyl-4-(4-pyridyl)-1,3-oxazole, the molecule is typically non-planar. nih.govnih.gov

The dihedral angles between the constituent rings are a key structural parameter. For example, in 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, the oxazole ring is twisted with respect to both the fluorophenyl and pyridine rings, with dihedral angles of 35.72° and 30.00°, respectively. nih.govnih.gov The phenyl and pyridine rings are also twisted relative to each other. nih.govnih.gov This inherent non-planarity influences the crystal packing and the electronic properties of the molecule.

Table 2: Representative Crystallographic Data for a Structurally Similar Compound Data from 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, C₁₄H₁₀FN₃O. nih.gov

ParameterValue
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)10.1017
b (Å)8.3889
c (Å)29.127
V (ų)2468.3
Z8
Dihedral Angle (Oxazole/Fluorophenyl)35.72°
Dihedral Angle (Oxazole/Pyridine)30.00°
Dihedral Angle (Fluorophenyl/Pyridine)45.85°

Hydrogen Bonding Networks and Supramolecular Self-Assembly

In the solid state, non-covalent interactions such as hydrogen bonds and π-π stacking dictate the supramolecular architecture. The pyridine nitrogen atom in this compound is a potent hydrogen bond acceptor. This allows it to form robust and predictable supramolecular synthons, particularly with hydrogen bond donors like carboxylic acids or other N-H containing groups. nih.gov

In crystal structures of analogous compounds containing both a pyridine ring and an N-H donor, intermolecular N-H···N hydrogen bonds are commonly observed, leading to the formation of one-dimensional chains or more complex networks. nih.govnih.gov These hydrogen-bonding interactions, in concert with other weak forces like C-H···O and π-π stacking, stabilize the crystal lattice and can be used as a reliable tool in crystal engineering to construct extended solid-state architectures with desired connectivity and dimensionality. nih.govrsc.org The formation of these ordered assemblies can significantly impact the material's properties, including its luminescence and mechanical characteristics. rsc.orgnih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and solid-state fluorescence. Polymorphism in molecules with conformational flexibility often arises from different molecular conformations being "trapped" in the crystal lattice. rsc.org

Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pathways and Isotopic Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful analytical tools for the precise mass determination and structural elucidation of organic compounds. For this compound, these techniques can confirm its elemental composition and reveal characteristic fragmentation patterns upon ionization.

Under electrospray ionization (ESI) conditions, the pyridine nitrogen is expected to be the primary site of protonation, forming the [M+H]⁺ ion. nih.gov High-resolution mass measurement of this ion would provide its exact mass, confirming the molecular formula C₁₄H₁₁N₂O.

Tandem mass spectrometry (MS/MS) of the protonated molecule induces fragmentation, offering structural information. The fragmentation of 2,4-disubstituted oxazoles often involves characteristic losses of small neutral molecules. clockss.org For this compound, the primary fragmentation pathways are anticipated to involve the cleavage of the oxazole ring and subsequent fragmentations of the substituent rings. A study on 3-phenoxy imidazo[1,2-a] pyridines showed that homolytic cleavage of the C-O bond is a characteristic fragmentation pathway. nih.gov While the bonding in the target molecule is different, cleavage around the heterocyclic core is a common theme.

Based on the general fragmentation behavior of phenyl-substituted oxazoles and pyridines, the following fragmentation pathways for the [M+H]⁺ ion of this compound can be proposed:

Loss of CO: A common fragmentation for oxazoles, leading to a nitrile-containing fragment ion. clockss.org

Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide.

Formation of Benzoyl Cation: Cleavage of the oxazole ring can result in the formation of the benzoyl cation (C₆H₅CO⁺).

Cleavage leading to Pyridyl Cation: Fragmentation can also yield ions corresponding to the pyridyl moiety.

A study on 2-arene-2-oxazolines identified the formation of benzoylium and nitrilium ions as major fragmentation pathways. nih.gov

Table 1: Proposed High-Resolution Mass Spectrometry Data and Fragmentation Pathways for [C₁₄H₁₁N₂O+H]⁺

Ion Proposed Formula Calculated m/z Proposed Fragmentation Pathway
[M+H]⁺C₁₄H₁₁N₂O223.0871Molecular Ion
[M+H-CO]⁺C₁₃H₁₁N₂195.0922Loss of carbon monoxide from the oxazole ring
[M+H-HCN]⁺C₁₃H₁₀NO196.0762Loss of hydrogen cyanide from the pyridine ring
[C₆H₅CO]⁺C₇H₅O105.0340Formation of benzoyl cation
[C₅H₄N]⁺C₅H₄N78.0344Formation of pyridyl cation

Note: The m/z values are calculated for the most abundant isotopes and are illustrative. Actual experimental values would be used for confirmation.

Isotopic analysis of the molecular ion peak in high-resolution mass spectra would show the characteristic isotopic distribution for a compound containing carbon, hydrogen, nitrogen, and oxygen. The relative abundance of the [M+1+H]⁺ and [M+2+H]⁺ peaks would be consistent with the natural abundances of ¹³C, ¹⁵N, and ¹⁸O.

Ion Mobility-Mass Spectrometry for Conformation in the Gas Phase

Ion mobility-mass spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase. youtube.com This provides an additional dimension of separation to mass spectrometry and allows for the determination of the collision cross-section (CCS), a parameter related to the ion's rotational average projected area. youtube.com

For a molecule like this compound, different spatial arrangements of the phenyl and pyridine rings relative to the central oxazole ring can exist. These different conformations, or rotamers, would have distinct CCS values. For instance, a more compact, planar conformation would travel faster through the drift tube (lower CCS value) compared to a more extended or twisted conformation.

Computational modeling can be used to predict the theoretical CCS values for different conformers. Comparison of these theoretical values with experimentally determined CCS values can help in assigning the gas-phase conformation of the ion.

Table 2: Hypothetical Ion Mobility Data for Conformers of [C₁₄H₁₁N₂O+H]⁺

Conformer Description Predicted Relative CCS (Ų)
PlanarPhenyl and pyridine rings are coplanar with the oxazole ring.Lower
TwistedPhenyl and/or pyridine rings are twisted out of the plane of the oxazole ring.Higher

Note: This table is illustrative. Actual CCS values would need to be determined experimentally and computationally.

Mechanistic Studies of Gas-Phase Reactions

The gas-phase reactivity of protonated this compound can be investigated within the mass spectrometer. These studies provide insights into the intrinsic chemical properties of the ion, free from solvent effects.

Given the basicity of the pyridine nitrogen, proton transfer reactions are a likely gas-phase process. The proton affinity of the molecule can be determined by studying its reaction with molecules of known gas-phase basicity. Computational studies on related 2-oxazoline derivatives have shown that the nitrogen atom is a likely proton acceptor site. nih.gov

Under collision-induced dissociation (CID) conditions, unimolecular fragmentation reactions occur, as discussed in section 5.5. Gas-phase ion-molecule reactions can also be studied by introducing a neutral reagent gas into the mass spectrometer. For example, studies on the gas-phase reactions of pyridine have shown that it can undergo coupling reactions under specific conditions. nih.gov While such reactions are less common for a substituted pyridine like the title compound, they highlight the potential for complex gas-phase chemistry.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific for the detection of species with unpaired electrons, such as radicals. researchgate.net For this compound, EPR spectroscopy would be applicable if a radical species, such as a radical cation or anion, is generated. This could be achieved through chemical or electrochemical oxidation or reduction.

If a radical cation of this compound were to be formed, its EPR spectrum would be characterized by a g-factor and hyperfine coupling constants. The g-factor would be close to that of the free electron (ge ≈ 2.0023) but would be influenced by the spin-orbit coupling from the nitrogen and oxygen atoms.

The unpaired electron would interact with the magnetic nuclei in the molecule, primarily the two ¹⁴N nuclei (I=1) and the hydrogen nuclei (I=1/2), leading to hyperfine splitting of the EPR signal. The magnitude of the hyperfine coupling constants (a) would provide information about the distribution of the unpaired electron density within the molecule. It is expected that the largest hyperfine couplings would be to the nitrogen atoms of the oxazole and pyridine rings.

Table 3: Hypothetical EPR Parameters for the Radical Cation of this compound

Parameter Hypothetical Value Information Provided
g-factor~2.003Electronic environment of the unpaired electron
a(N-oxazole)5-10 GSpin density on the oxazole nitrogen
a(N-pyridine)3-8 GSpin density on the pyridine nitrogen
a(H)0.1-5 GSpin density on various hydrogen atoms

Note: These values are hypothetical and based on typical values for aromatic nitrogen-containing radicals. Experimental determination would be required for accurate values.

The detection and characterization of such a radical species by EPR would provide valuable electronic structure information and could be relevant in understanding potential redox processes involving this compound.

Non Biological Applications of 4 4 Phenyl 1,3 Oxazol 2 Yl Pyridine and Its Derivatives

Applications in Materials Science

The versatility of the 4-(4-phenyl-1,3-oxazol-2-yl)pyridine scaffold allows for its incorporation into advanced materials designed for optoelectronic and sensing purposes. By modifying the core structure with different functional groups, researchers can fine-tune the compound's properties to suit specific applications, from light-emitting devices to chemical sensors.

Derivatives of this compound are extensively explored in the field of organic electronics, most notably in the development of Organic Light-Emitting Diodes (OLEDs). Their bipolar nature, meaning they can transport both holes and electrons, and high triplet energy levels make them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs.

In OLEDs, a host material is doped with a light-emitting guest (emitter) to form the emissive layer (EML). The performance of the device is critically dependent on the properties of the host. An ideal host material should possess high chemical and thermal stability, a high triplet energy level to confine the excitons on the guest emitter, and balanced charge transport properties to ensure efficient recombination of electrons and holes within the EML. osti.govnoctiluca.eu

Derivatives containing oxadiazole and pyridine (B92270) moieties, which are structurally related to the oxazole-pyridine core, are designed as bipolar host materials . nih.gov This is achieved by combining electron-deficient units (like pyridine and oxadiazole) with electron-donating units (like carbazole) within the same molecule. nih.gov This molecular design strategy helps to achieve balanced hole and electron mobility, which is crucial for reducing the operating voltage and improving the efficiency of the OLED. osti.govnih.gov

Key design strategies for developing high-performance host materials based on this chemical family include:

Introducing Steric Hindrance: Creating a twisted molecular structure by strategically linking the different chemical units (e.g., ortho- or meta-linkages) can increase the triplet energy of the host material. This is vital for hosting high-energy (blue) emitters without energy loss. nih.govresearchgate.net

Tuning Donor-Acceptor Ratio: By adjusting the ratio of electron-donating (p-type) to electron-accepting (n-type) groups within the molecule, the charge transport characteristics can be precisely controlled to achieve a balance. nih.gov

Utilizing "Dual n-type Units": Incorporating multiple electron-transporting moieties, such as combining pyridine with cyanopyridine, pyrazole, or diphenylphosphine (B32561) oxide, can create materials with extremely low turn-on voltages and high power efficiencies. globethesis.com

These strategies have led to the development of highly efficient green and blue OLEDs. For instance, a host material incorporating a carbazole (B46965) group linked to a pyridine-oxadiazole moiety (PyOxd-mCz) demonstrated a high triplet energy of 2.77 eV and achieved a maximum external quantum efficiency (EQE) of 20.8% in a blue PhOLED. nih.gov

Performance of OLEDs Using Phenyl-Oxazole-Pyridine Analogs as Host Materials
Host MaterialEmitterMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Reference
m-CzPym4CzIPN (Green TADF)100.231.5 osti.gov
PyOxd-mCzFIrpic (Blue PhOLED)39.720.8 nih.gov
PyOxd-mCzIr(ppy)3 (Green PhOLED)55.216.4 nih.gov
m-CzDPzBlue Phosphor-26.8 globethesis.com
4-4Py-SBFGreen Phosphor~63- researchgate.net

The efficient operation of an OLED relies on the balanced injection and transport of charge carriers (holes and electrons) to the emissive layer, where they recombine to form excitons and generate light. researchgate.net The this compound structure is inherently bipolar; the pyridine and oxazole (B20620) rings facilitate electron transport, while the phenyl group can be part of a larger hole-transporting unit.

Studies on conjugated molecules with terminal oxazole groups have shown that the oxazole ring serves as an effective anchor for connecting to electrodes, forming stable molecular junctions. nih.gov The charge transport in these systems is highly sensitive to the connection points on both the oxazole ring and the central aromatic core. nih.gov For instance, para-substituted phenyl rings exhibit constructive quantum interference, leading to higher conductance, whereas meta-substituted rings show destructive interference. nih.gov

The inherent fluorescence of the this compound scaffold and its derivatives makes them promising candidates for the development of fluorescent probes and chemosensors. These sensors can detect specific ions or changes in the chemical environment, such as pH, through a measurable change in their fluorescence properties.

The pyridine nitrogen and the oxazole heteroatoms can act as binding sites for metal cations. This interaction can significantly alter the electronic structure of the molecule, leading to a change in its fluorescence emission. This change can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.

Several derivatives have been designed for selective ion detection:

Iron (Fe³⁺): A thiazole-based analog, 4-phenyl-2-(2-pyridyl)thiazole (B187651) (2-PTP), was found to be a selective "turn-on" fluorescent sensor for Fe³⁺ ions. nih.govresearchgate.net The binding of Fe³⁺ to the probe in a 1:2 metal-to-ligand stoichiometry restricts the intramolecular rotation within the molecule, leading to a significant enhancement of fluorescence emission. nih.gov The detection limit for Fe³⁺ was found to be as low as 2.2 x 10⁻⁷ M. nih.govresearchgate.net

Mercury (Hg²⁺): A fluoroionophore based on a 1-(2-pyridyl)-4-styrylpyrazole structure demonstrated high selectivity as a "turn-off" sensor for Hg²⁺. nih.gov The coordination of the mercury ion to the probe likely facilitates a non-radiative decay pathway, quenching the fluorescence.

Zinc (Zn²⁺): A pyrazoloquinoline derivative featuring a dipicolylamine recognition unit showed a 13-fold increase in fluorescence quantum yield upon binding with Zn²⁺. nih.gov The sensing mechanism involves the inhibition of a photoinduced electron transfer (PET) process. In the free sensor, the fluorescence is quenched by PET from the nitrogen of the recognition unit to the excited fluorophore. Upon complexation with Zn²⁺, this PET process is blocked, "turning on" the fluorescence. nih.gov

Examples of Ion Sensing with Phenyl-Oxazole-Pyridine Analogs
Analog CompoundTarget IonSensing PrincipleFluorescence ResponseReference
4-Phenyl-2-(2-pyridyl)thiazoleFe³⁺Inhibition of Intramolecular RotationTurn-on nih.govresearchgate.net
1-(2-Pyridyl)-4-styrylpyrazole derivativeHg²⁺Fluorescence QuenchingTurn-off nih.gov
Pyrazoloquinoline-dipicolylamine derivativeZn²⁺Inhibition of PETTurn-on nih.gov

The same principles that allow for ion detection can be applied to sense changes in pH. The protonation or deprotonation of specific sites on the molecule, particularly the basic nitrogen atom of the pyridine ring, can alter its photophysical properties.

A derivative, 4-phenyl-2-(2-pyridyl)thiazole (2-PTP), has been shown to function as a pH-dependent fluorescent sensor. nih.gov In acidic conditions, the pyridine nitrogen gets protonated. This protonation leads to a "locked" molecular conformation, similar to the effect of Fe³⁺ binding, resulting in a distinct fluorescence emission. This probe exhibits a pH-dependent dual-emission, and its pKa value was estimated to be 2.0. nih.govresearchgate.net This behavior allows the molecule to act as a fluorescent switch, responding to either the presence of a specific metal ion or a change to an acidic environment. nih.gov

Another common mechanism for pH sensing in fluorescent probes involves photoinduced electron transfer (PET). rsc.org In this design, a receptor group (like a phenol) is attached to the fluorophore. At higher pH, the phenol (B47542) is deprotonated to a phenolate, which is a strong electron donor and quenches the fluorescence via PET. Upon protonation at lower pH, the PET process is stopped, and fluorescence is restored. rsc.org While not demonstrated specifically for this compound, this principle could be readily applied to its derivatives to create pH sensors for different ranges.

Liquid Crystals and Self-Assembling Materials

The rigid, calamitic (rod-like) shape of molecules containing linked aromatic and heterocyclic rings is a key prerequisite for the formation of liquid crystalline phases. While extensive research exists on liquid crystals containing individual components like pyridine or oxadiazole (a related five-membered heterocycle), specific studies focusing on this compound are not prominently featured in the surveyed literature. However, the principles derived from analogous structures are highly relevant. For instance, 1,3,4-oxadiazole-based liquid crystals are noted for their rich mesophases and high thermal stability. The incorporation of a pyridine ring into a molecular core is a common strategy for designing new mesogenic materials. rsc.org

The self-assembly of related heterocyclic compounds is driven by non-covalent interactions. Pyridyl-containing derivatives can form ordered structures through hydrogen bonding and π-π stacking interactions. For example, the crystal structure of 5-(4-fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine reveals intermolecular N-H···N hydrogen bonds that create self-assembled chains. nih.gov Similarly, other oxazole derivatives are known to form supramolecular chains stabilized by interactions between carbonyl groups and the π-system of the oxazole ring. nih.gov The combination of the pyridine nitrogen atom as a hydrogen bond acceptor and the multiple aromatic rings for π-π stacking in the this compound framework suggests a strong potential for forming ordered, self-assembling materials.

Nanomaterials Integration (e.g., quantum dot surface modification)

The surface of semiconductor nanocrystals, or quantum dots (QDs), must be passivated with ligand molecules to stabilize them, prevent aggregation, and modify their electronic and optical properties. Ligands play a critical role in mediating the interaction of QDs with their environment, which is crucial for applications in imaging, sensing, and electronics. mdpi.com

Common strategies for surface modification include functionalizing QDs with ligands such as polyethylene (B3416737) glycol (PEG) to reduce non-specific binding in biological assays nih.gov or using multidentate ligands to enhance stability. mdpi.com The choice of ligand can tune the band edge positions of QDs over a wide range. While there are no specific reports in the provided literature on the use of this compound for QD surface modification, its structural features make it a plausible candidate. The pyridine nitrogen and the oxazole ring's oxygen and nitrogen atoms can act as binding sites to the QD surface. Such heterocyclic ligands are known to passivate surface trap states, which can improve the photoluminescence quantum yield of the nanocrystals. tudelft.nl The aromatic nature of the ligand could also facilitate electronic coupling between the QD and its environment.

Role in Catalysis

The pyridine and oxazole (or its dihydro-analogue, oxazoline) moieties are privileged structures in the design of ligands for metal-mediated catalysis. The nitrogen atoms in these rings act as excellent coordination sites for a wide variety of transition metals.

Ligand Design for Transition Metal Catalysis (e.g., cross-coupling reactions, asymmetric catalysis)

Pyridine-oxazoline (PyOx) type ligands have become increasingly popular for a wide range of asymmetric catalytic reactions. rsc.orgresearchgate.netrsc.org Their modular synthesis allows for fine-tuning of steric and electronic properties to achieve high enantioselectivity. A prominent example is the family of 2,6-bis(oxazolin-2-yl)pyridine (Pybox) ligands, which are C₂-symmetric tridentate ligands that form stable complexes with numerous metals. nih.gov The derivative (R,R)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine , often called (R,R)-Ph-pybox, incorporates the key phenyl and pyridine units and is a highly effective chiral ligand. nih.govsigmaaldrich.comstrem.com

The utility of such ligands is demonstrated in various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation. nih.govuwindsor.ca The ligand's structure is crucial for controlling site-selectivity in molecules with multiple reactive centers. For instance, in the Suzuki-Miyaura cross-coupling of 2,4-dichloropyridines, the choice of an N-heterocyclic carbene (NHC) ligand over a phosphine (B1218219) ligand can invert the reaction's selectivity, favoring coupling at the C4 position. nih.gov Pyridine-oxazoline ligands have been successfully used in palladium-catalyzed Heck-type reactions and have been immobilized for use in continuous flow asymmetric catalysis, demonstrating their robustness. rsc.orgacs.org

Reaction TypeCatalyst/Ligand SystemSubstratesKey FindingCitations
Asymmetric C(sp³)–H Amination Ruthenium(II) / PyboxSulfonyl azidesA Ru-pybox complex combined with a cyclometalated NHC ligand showed high enantioselectivity (up to 97% ee). nih.gov
Asymmetric Hydroarylation Palladium(II) / Quinolinyl-oxazolineNorbornene derivativesAchieved significantly higher enantioselectivity (up to 74% ee) compared to traditional phosphine ligands. rsc.org
Suzuki Cross-Coupling Palladium(II) / IPr (NHC Ligand)2,4-DichloropyridinesLigand-controlled C4-selectivity, enabling synthesis of pyridines with a C-C bond at C4 and a C-Cl bond at C2. nih.gov
Buchwald–Hartwig Coupling Palladium(II) / Xantphos2-Bromo-5-(trifluoromethyl)pyridineSynthesis of new chiral pyridine-containing oxazoline (B21484) ligands. iucr.org

Photocatalytic Applications

Photocatalysis utilizes light to drive chemical reactions, often mediated by a photosensitizer, which is typically a transition metal complex. The ligands surrounding the metal center play a crucial role in determining the complex's photophysical properties, such as its absorption spectrum, excited-state lifetime, and redox potentials.

Derivatives of this compound are promising candidates for ligands in photocatalysis. The pyridine and oxazole units can form stable complexes with photochemically active metals like iridium(III), platinum(II), and copper(I). For example, iridium(III) complexes containing 2-(pyridine-2-yl)benzo[d]thiazole ligands have been developed for light-emitting electrochemical cells (LECs). rsc.org Similarly, platinum(II) and diplatinum(II)/(III) complexes with 2-phenylbenzothiazole (B1203474) and pyrazolate ligands have been shown to have tunable optical properties and can be used to photosensitize the generation of singlet oxygen, which was applied to the photooxidation of p-bromothioanisol. unirioja.es Coordination compounds of copper with benzimidazole-based ligands (structurally related to the oxazole system) have demonstrated the ability to photocatalytically degrade antibiotics in water. nih.gov These examples highlight the potential of using this compound as a ligand to construct novel photocatalysts.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. The structure of this compound, with its combination of hydrogen bond acceptors (pyridine-N, oxazole-N, and oxazole-O) and extensive aromatic surfaces, makes it an excellent candidate for building supramolecular assemblies.

X-ray crystallography studies of analogous compounds provide direct insight into these interactions. In the crystal structure of 5-(4-fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine, molecules are linked into one-dimensional chains by N-H···N hydrogen bonds between the amine proton and the pyridine nitrogen of an adjacent molecule. nih.gov Other related oxazole derivatives form supramolecular chains through (C=O)···π interactions, where a carbonyl oxygen interacts with the center of an oxazole ring. nih.gov Furthermore, π-π stacking interactions between pyridine and oxadiazole/benzene (B151609) rings in adjacent molecules are also observed, with intermolecular distances around 3.3-3.4 Å. researchgate.net

The ability of pyridine-phenyl motifs to participate in host-guest chemistry is also well-documented. Large cage-like hosts containing alternating pyridinium (B92312) and phenyl rings can encapsulate guest molecules, with stabilization arising from π-π stacking, C-H···π interactions, and electrostatic forces. researchgate.netoiccpress.com This demonstrates the capacity of the core structure within this compound to engage in the specific recognition events that underpin host-guest chemistry.

Molecular Recognition Principles

The ability of this compound and its derivatives to engage in molecular recognition is governed by a variety of non-covalent interactions. The constituent aromatic rings—phenyl and pyridine—and the oxazole ring all play crucial roles in establishing specific intermolecular contacts.

Key non-covalent interactions include:

π-π Stacking Interactions: The electron-rich phenyl and pyridine rings, along with the oxazole core, can participate in π-π stacking interactions. These interactions are fundamental in the formation of ordered supramolecular structures. The stacking can occur between oxadiazole and pyridine rings or between two oxadiazole rings, influencing the crystal packing and stability of the resulting architectures. mdpi.comresearchgate.net In some structures, the centroid-to-centroid distance between interacting rings can be as close as 3.5259 Å. researchgate.net

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. In derivatives containing suitable functional groups (e.g., amino or hydroxyl groups), these can also act as hydrogen bond donors. For instance, in related oxadiazole structures, intermolecular C-H···N hydrogen bonding has been observed, linking molecules together. researchgate.net Similarly, derivatives like 5-(4-Fluoro-phenyl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine exhibit intermolecular N-H···N hydrogen bonding, which stabilizes the crystal structure. nih.gov

Dipole-Dipole and van der Waals Forces: The inherent polarity of the oxazole and pyridine rings contributes to dipole-dipole interactions, while van der Waals forces provide additional stabilization.

These non-covalent interactions allow molecules of this compound and its derivatives to recognize and bind to other molecules or to each other in a highly specific manner, which is a prerequisite for their use in self-assembly and materials science. researchgate.net

Self-Assembly Processes

The principles of molecular recognition drive the self-assembly of this compound and its derivatives into larger, well-defined supramolecular structures. This process can occur spontaneously in solution or in the solid state, leading to the formation of complex architectures.

One of the most prominent examples of self-assembly involving this class of compounds is the formation of coordination polymers and metal-organic frameworks (MOFs). In these systems, the pyridine nitrogen atom and potentially the oxazole nitrogen atom can coordinate to metal ions. This directional coordination, combined with the shape and functionality of the organic ligand, directs the assembly of one-, two-, or three-dimensional networks. nih.govmdpi.com

The final topology of the self-assembled structure is influenced by several factors:

The coordination geometry of the metal ion.

The nature and position of substituents on the phenyl or pyridine rings.

The presence of counter-ions or solvent molecules that can participate in the assembly process through hydrogen bonding or other interactions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

In these structures, the metal ions or metal clusters act as nodes, and the organic ligands serve as linkers, connecting the nodes to form an extended network. The resulting frameworks can exhibit a range of topologies, from simple one-dimensional chains to complex three-dimensional, interpenetrating networks. nih.govnih.gov For instance, zinc(II) has been shown to form a coordination polymer with a 5-phenyl-1,3,4-oxadiazole-2-thiolate ligand, creating zigzag chains. nih.gov

The properties of these MOFs and coordination polymers, such as their porosity, thermal stability, and luminescent behavior, are highly dependent on the nature of both the metal center and the organic linker. For example, luminescent MOFs have been synthesized using 1,3,4-oxadiazole (B1194373) derivatives, where the emission properties can be tuned by the choice of metal ion and co-ligands. nih.gov

Table 1: Examples of MOFs and Coordination Polymers with Related Ligands This table is interactive. You can sort and filter the data.

Ligand Type Metal Ion Resulting Structure Key Feature Reference
5-phenyl-1,3,4-oxadiazole-2-thiolate Zn(II) 1D zigzag chain Distorted tetrahedral coordination nih.gov
2,5-bis(4-pyridyl)-1,3,4-oxadiazole Zn(II) 2D layers with polythreading Luminescent framework nih.gov
2,5-bis(3-pyridyl)-1,3,4-oxadiazole Cd(II) 3D self-penetrating architecture Red-shifted luminescence nih.gov
Polyphenyl-substituted cyclopentadienides K(I) 1D and 2D coordination polymers Varied coordination modes mdpi.com

Analytical Chemistry Methodologies Utilizing this compound

The structural features of this compound also lend themselves to applications in analytical chemistry, particularly in chromatography.

Chromatographic Stationary Phases

While direct application of this compound as a stationary phase is not widely documented, related compounds have shown significant promise. The rigid, aromatic nature of the phenyl-oxazole-pyridine core makes it a candidate for use in stationary phases for gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The key principle is that the stationary phase's chemical structure dictates its interaction with analytes, thereby affecting separation. A stationary phase incorporating the this compound scaffold would be expected to exhibit:

π-π and Dipole-Dipole Interactions: The aromatic and heterocyclic rings can interact with analytes that have complementary electronic properties, enabling the separation of aromatic compounds, isomers, and polar molecules.

Shape Selectivity: The rigid, planar nature of the core structure can lead to shape-selective separations.

For example, a nematic liquid crystal containing a 1,3,4-oxadiazole unit has been successfully used as a stationary phase in gas-liquid chromatography for the separation of polycyclic aromatic hydrocarbons (PAHs). rdd.edu.iq The ordered arrangement of the liquid crystal molecules provides a unique separation mechanism based on the shape and size of the analyte molecules. Similarly, diphenyl-phenyl polysiloxane has been synthesized and used as a high-temperature GC stationary phase, demonstrating excellent separation for substituted benzene mixtures and PAHs. rsc.org These examples suggest the potential for this compound derivatives to be developed into novel stationary phases with unique selectivities.

Reagents in Derivatization for Enhanced Detection

In chromatographic methods like HPLC, derivatization is a technique used to chemically modify an analyte to enhance its detection. sdiarticle4.com This is particularly useful for compounds that lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using common UV-Vis or fluorescence detectors.

A suitable derivatization reagent should possess a reactive functional group that can covalently bond with the analyte and a strong chromophoric or fluorophoric moiety. While this compound itself is not a typical derivatizing agent, its derivatives could be designed for this purpose.

For a derivative of this compound to be an effective derivatization reagent, it would need to incorporate a reactive group capable of reacting with common functional groups on analytes (e.g., amines, carboxyls, hydroxyls). Examples of such reactive groups include:

Isothiocyanate

Chloroformate

N-hydroxysuccinimide ester

The phenyl-oxazole-pyridine core would serve as the signal-enhancing part of the molecule due to its conjugated π-system, which can be engineered to have strong UV absorbance or fluorescence. For instance, compounds containing the 1,3,4-oxadiazole ring are known to be useful in the production of scintillators and laser dyes due to their luminescent properties, a principle that could be applied to derivatization reagents. nih.gov The goal of derivatization is to create a new compound with improved detectability, and the inherent spectroscopic properties of the phenyl-oxazole-pyridine scaffold make it an attractive platform for designing such reagents. sdiarticle4.com

Future Research Directions and Unexplored Avenues for 4 4 Phenyl 1,3 Oxazol 2 Yl Pyridine

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While established methods for synthesizing 2,4-disubstituted oxazoles exist, the pursuit of greater efficiency, scalability, and sustainability remains a critical research objective. acs.orgacs.org Traditional syntheses can sometimes be limited by harsh conditions or the need for less accessible precursors. organic-chemistry.org Future research should focus on developing more practical and eco-friendly synthetic routes.

Key areas for development include:

Metal-Free Catalysis : Iodine-catalyzed tandem oxidative cyclization represents a promising metal-free approach, avoiding potential metal contamination in the final products and often utilizing mild reaction conditions. organic-chemistry.org

Direct Arylation : Palladium/copper co-catalyzed direct arylation of 4-substituted oxazoles with aryl bromides offers a straightforward method to create 2,4-disubstituted oxazoles with high functional group tolerance. innovareacademics.in

Readily Available Starting Materials : Methodologies that utilize common starting materials, such as carboxylic acids or amino acids, are highly desirable for their practicality and cost-effectiveness. nih.govnih.gov Recent advancements have demonstrated the efficient synthesis of oxazoles directly from carboxylic acids using stable reagents. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis : These modern techniques can significantly reduce reaction times, improve yields, and allow for greater control over reaction parameters, making them ideal for scaling up production. researchgate.net

Comparative Overview of Synthetic Methodologies for 2,4-Disubstituted Oxazoles

MethodologyKey Reagents/CatalystsAdvantagesReference
Direct Synthesis from Carboxylic AcidsTriflylpyridinium reagent, isocyanoacetatesBroad substrate scope, good functional group tolerance, utilizes readily available starting materials. nih.gov
Iodine-Catalyzed Cascade CyclizationIodine, TBHP, NaHCO3Metal-free, mild conditions, excellent functional group compatibility. organic-chemistry.org
Palladium/Copper Comediated Direct ArylationPd(PPh3)4, CuIHigh functional group tolerance, rapid reaction. innovareacademics.in
Synthesis from Amino AcidsTriphenylphosphine (B44618)/hexachloroethaneGeneral method starting from common biomolecules. nih.gov
van Leusen Oxazole (B20620) SynthesisTosylmethylisocyanides (TosMICs)One of the most appropriate strategies for preparing a wide variety of oxazole derivatives. nih.gov

Exploration of Less-Common Substituents and Functional Groups for Advanced Materials

The functional properties of 4-(4-phenyl-1,3-oxazol-2-yl)pyridine are intrinsically linked to the substituents on its aromatic rings. Systematic exploration of diverse functional groups is a promising avenue for tuning its photophysical and electronic characteristics to create advanced materials. semanticscholar.org The introduction of various electron-donating or electron-withdrawing groups can modulate the molecule's behavior, making it suitable for specific applications. nih.gov For instance, incorporating groups like triphenylamine (B166846), known for its hole-transporting properties, can enhance charge-carrier mobility for applications in organic electronics. nih.govresearchgate.net

Future research should investigate:

Extended π-Conjugation : Introducing groups that extend the conjugated system can shift absorption and emission spectra, which is crucial for developing new dyes and fluorescent probes.

Fluorination : The addition of fluorine atoms can enhance thermal stability, influence molecular packing, and alter electronic properties, which is beneficial for creating robust materials for electronic devices.

Chiral Moieties : Incorporating chiral substituents could induce chiroptical properties, such as circularly polarized luminescence, a highly sought-after feature for next-generation displays and quantum information science.

Potential Substituents and Their Predicted Impact

Substituent TypeExamplesRing PositionPotential Effect on PropertiesPotential Application
Electron-Donating-OCH3, -N(CH3)2, TriphenylaminePhenyl or Pyridine (B92270) RingShift emission to longer wavelengths (red-shift), enhance hole-transport properties.OLEDs, fluorescent sensors.
Electron-Withdrawing-CF3, -CN, -NO2Phenyl or Pyridine RingShift emission to shorter wavelengths (blue-shift), enhance electron-transport properties.Electron-transport materials, sensors for electron-rich analytes.
Heavy Atoms-Br, -IPhenyl RingPromote intersystem crossing for enhanced phosphorescence.Phosphorescent OLEDs (PhOLEDs), photodynamic therapy.
Polymerizable GroupsVinyl, AcrylatePhenyl or Pyridine RingEnable incorporation into polymer backbones for processable materials.Polymer-based electronics, functional coatings.

Integration into Hybrid Organic-Inorganic Systems

The pyridine nitrogen atom in this compound provides an excellent coordination site for metal ions, opening the door to the creation of hybrid organic-inorganic systems like Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netrsc.org These materials combine the processability and functional diversity of organic molecules with the structural rigidity and stability of inorganic components.

Future research directions include:

Luminescent MOFs : Using the title compound as a linker (or "strut") in MOFs with lanthanide or other emissive metal centers could lead to materials with tunable and highly efficient luminescence for applications in sensing, lighting, and anti-counterfeiting technologies. rsc.org

Porous Materials for Gas Storage and Separation : MOFs constructed with this linker could exhibit specific pore sizes and chemical environments suitable for the selective adsorption of gases like CO2 or H2. nih.gov

Heterogeneous Catalysis : Integrating catalytically active metal centers within a framework built from this compound linkers could produce robust and recyclable catalysts for various chemical transformations. nih.gov Porphyrin-based MOFs, for example, have shown promise in this area. mdpi.com

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel materials before committing to their synthesis. nih.gov This "in silico" approach can accelerate the discovery process by identifying the most promising molecular candidates for specific applications.

Future computational studies on this compound should focus on:

Structure-Property Relationships : Systematically modeling how different substituents (as discussed in 7.2) affect the molecule's geometry, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and predicted photophysical properties. nih.gov

Excited-State Dynamics : Simulating the behavior of the molecule in its excited state to predict fluorescence quantum yields, emission wavelengths, and pathways for non-radiative decay.

Intermolecular Interactions : Calculating the strength and nature of intermolecular forces, such as π-π stacking and hydrogen bonding, to predict crystal packing and solid-state properties. mdpi.com

Key Computational Parameters and Their Significance

Computational ParameterSignificanceRelevance to Material Design
HOMO/LUMO Energy GapIndicates the electronic excitation energy and influences color and redox properties.Predicting the emission color for OLEDs and the electrochemical stability of the material.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, identifying electron-rich and electron-poor regions.Predicting sites for intermolecular interactions and chemical reactions.
Transition Dipole MomentRelates to the probability of an electronic transition (light absorption/emission).Estimating the brightness of a potential fluorescent material.
Vibrational FrequenciesHelps to confirm the stability of the optimized geometry and can be compared with experimental IR/Raman spectra.Validating the computational model and identifying characteristic spectral features.

Mechanistic Elucidation of Complex Intermolecular Interactions

The bulk properties of a material are governed by how its constituent molecules arrange themselves in the solid state. This arrangement is dictated by a subtle interplay of non-covalent intermolecular interactions, including π–π stacking, hydrogen bonding, and van der Waals forces. semanticscholar.orgresearchgate.net A deep understanding of these interactions for this compound is crucial for controlling its solid-state properties.

Future research should involve:

Single-Crystal X-ray Diffraction : Growing high-quality crystals of the title compound and its derivatives to precisely determine their three-dimensional structures and intermolecular contacts. nih.gov

Solid-State NMR Spectroscopy : Probing the local environment of atoms in the solid state to complement diffraction data and provide insights into dynamics and disorder.

Computational Analysis : Using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots to visualize and quantify the strength of intermolecular forces observed in the crystal structures. mdpi.com

Understanding these interactions could allow for "crystal engineering," where specific functional groups are used to guide the molecules into a desired packing arrangement, thereby controlling properties like charge mobility and luminescence efficiency. nih.gov

Opportunities in Emerging Fields (e.g., mechanochemistry, quantum computing related materials)

The unique structure of this compound also presents opportunities in cutting-edge scientific fields.

Mechanochemistry : This field explores chemical reactions induced by mechanical force, often in the absence of solvents. nih.gov Investigating the mechanochemical synthesis of this compound could lead to highly efficient and environmentally friendly production methods. youtube.com Furthermore, the compound's properties might be altered under mechanical stress, opening possibilities for its use in mechanosensitive materials or sensors.

Quantum Computing Related Materials : While highly speculative, the development of materials for quantum information science is a major goal. The ability to precisely tune the electronic and spin states of molecules through chemical modification is key. Future research could explore whether derivatives of this compound, particularly those incorporating heavy atoms or stable radical moieties, could exhibit properties like coherent spin states, making them candidates for molecular qubits.

Bridging Fundamental Research to High-Impact Non-Biological Technologies

The ultimate goal of the research directions outlined above is to translate fundamental scientific understanding into tangible, high-impact technologies. The versatility of the this compound scaffold makes it a prime candidate for various non-biological applications.

Potential technological applications include:

Organic Light-Emitting Diodes (OLEDs) : The inherent fluorescence of oxazole derivatives, combined with the ability to tune emission color and charge-transport properties through functionalization, makes them excellent candidates for emissive and charge-transport layers in OLEDs for displays and solid-state lighting. nih.govresearchgate.net

Chemical Sensors : By functionalizing the core structure with groups that interact selectively with specific analytes, it is possible to design fluorescent "turn-on" or "turn-off" sensors for detecting pollutants, explosives, or metal ions. mdpi.com

Optical Data Storage : Photochromic derivatives of this compound, which can switch between two stable states upon irradiation with light, could be developed for next-generation optical data storage systems.

By systematically pursuing these future research directions, the scientific community can fully harness the potential of this compound, transforming it from a molecule of academic interest into a cornerstone of advanced materials and technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.